molecular formula C14H14N2O4S2 B2486365 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide CAS No. 922081-63-8

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2486365
CAS No.: 922081-63-8
M. Wt: 338.4
InChI Key: YQYVVUJASRUIKZ-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H14N2O4S2 and its molecular weight is 338.4. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-16-6-7-20-12-5-4-10(9-11(12)14(16)17)15-22(18,19)13-3-2-8-21-13/h2-5,8-9,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYVVUJASRUIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound has a molecular formula of C16H16N2O3SC_{16}H_{16}N_2O_3S and a molecular weight of approximately 320.37 g/mol. Its structure includes a thiophene ring and a benzo-fused oxazepine core, which are crucial for its pharmacological properties.

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₃S
Molecular Weight320.37 g/mol
CAS Number922054-47-5
Melting PointNot available
SolubilitySoluble in DMSO

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Preliminary studies have also suggested that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in cell cultures, which could be beneficial for conditions characterized by chronic inflammation.

Anticancer Potential

Emerging evidence points to the anticancer potential of this compound. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, indicating a possible mechanism for its anticancer effects. Further studies are needed to elucidate the specific pathways involved.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxazepine derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive bacteria with minimal cytotoxicity towards human cells .
  • Anti-inflammatory Research : In a study focusing on inflammatory diseases, researchers found that the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages . This suggests a potential role for the compound in managing inflammatory conditions.
  • Anticancer Investigation : A recent investigation into the anticancer properties revealed that treatment with this compound led to a dose-dependent decrease in cell viability in several cancer cell lines. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and apoptosis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.